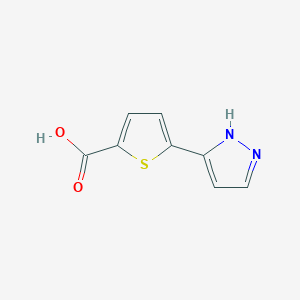

5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid

描述

5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid: is a heterocyclic compound that features both a pyrazole and a thiophene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid typically involves the reaction of thiophene carboxylic acid derivatives with pyrazole derivatives. One common method involves the reaction of 5-bromothiophene carboxylic acid with 3-methyl-1-phenyl pyrazol-5-amine under various conditions . The reaction can be catalyzed by different agents, such as titanium tetrachloride or N,N-dicyclohexylcarbodiimide, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

化学反应分析

Types of Reactions

5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acetone-water mixture can oxidize the thiophene ring.

Reduction: Lithium aluminum hydride can reduce the carboxylic acid group to an alcohol.

Substitution: Halogenation can be achieved using bromine or chlorine under appropriate conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Thiophene-2-methanol derivatives.

Substitution: Halogenated thiophene derivatives.

科学研究应用

The applications of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid in scientific research are centered around its role as a key intermediate in synthesizing various biologically active compounds, particularly pyrazole derivatives with anti-diabetic, anti-tumor, and anti-viral properties . Research findings emphasize its utility in creating novel inhibitors and pesticides .

Synthesis of Pyrazole Derivatives

- Formation of Pyrazole Amides this compound is used to synthesize pyrazole amide derivatives via reactions with pyrazole amines . For instance, 5-bromothiophene carboxylic acid is reacted with substituted, unsubstituted, and protected pyrazole to synthesize amides . A good yield (68%) of unsubstituted amide (5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide) can be obtained, which is then arylated through Pd(0)-catalyzed Suzuki–Miyaura cross-coupling to produce new derivatives in moderate to good yields (66–81%) .

- Reaction Conditions The synthesis involves reacting 5-bromothiophene carboxylic acid with 3-methyl-1-phenyl pyrazol-5-amine under different protocols. These protocols vary in reagents such as TiCl4, pyridine, N,N-dicyclohexylcarbodiimide, and 4-(dimethylamino)-pyridine, resulting in different yields of the desired amide product .

- Protecting Groups In synthesizing 5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide, the reaction between 5-bromothiophene carboxylic acid and tert-butyl-3-amino-5-methylpyrazole-1-carboxylate results in the formation of an unprotected thiophene-based product containing pyrazole amide, showcasing the deprotection of pyrazole's position-1 under acidic workup conditions .

Biological and Pharmaceutical Applications

- MAO-B Inhibitors Derivatives of this compound have been identified as potent and selective Monoamine Oxidase B (MAO-B) inhibitors . These inhibitors are valuable in treating neurodegenerative diseases and improving memory .

- Memory Enhancement Studies have shown that certain 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides improve memory in rodents, demonstrating potential applications in cognitive enhancement and the treatment of memory-related disorders .

- ** মশারিApplications in Agrochemicals** Pyrazole amide derivatives, synthesized using thiophene carboxylic acid, are used as pesticides, including tolfenpyrad, penthiopyrad, and chlorantraniliprole .

Facile Synthesis and Cross-Coupling Reactions

- Suzuki Cross-Coupling 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides are synthesized via Suzuki cross-coupling reactions using 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . This method allows for structural modifications and the creation of diverse compounds .

- Reaction Yields and Conditions The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involves reacting pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, which is then treated with aryl boronic acids/pinacol esters using a palladium catalyst . Yields vary from moderate to good (37–72%) depending on the substituents on the boronic acid .

作用机制

The mechanism of action of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-π stacking interactions, contributing to the compound’s biological activity .

相似化合物的比较

Similar Compounds

Uniqueness

5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid is unique due to the presence of both a pyrazole and a thiophene ring, which imparts distinct electronic and steric properties

生物活性

5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a thiophene ring substituted with a pyrazole moiety. This structural configuration is pivotal for its biological activity, particularly in inhibiting various enzymes and exhibiting anti-inflammatory properties.

Synthesis Methods:

The synthesis typically involves the reaction of 5-bromothiophene-2-carboxylic acid with substituted pyrazoles under acidic or basic conditions, often employing catalysts like titanium tetrachloride or pyridine to facilitate the reaction .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown efficacy against various cancer cell lines, including breast carcinoma (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

2. Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. In vivo studies demonstrated that derivatives of this compound reduced edema in carrageenan-induced models, indicating its potential as a therapeutic agent for inflammatory diseases .

3. Neuroprotective Effects

Research has indicated that certain derivatives of this compound act as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. These compounds have shown promise in improving memory retention in rodent models, suggesting their potential use in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

常见问题

Q. Basic: What synthetic methodologies are effective for preparing 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid and its derivatives?

Answer:

The synthesis typically involves coupling thiophene-2-carboxylic acid scaffolds with pyrazole moieties via cross-coupling reactions. For example:

- Stepwise Functionalization : Start with thiophene-2-carboxylic acid esters, introduce substituents (e.g., halogens) at the 5-position, and perform Suzuki-Miyaura coupling with pyrazole boronic acids .

- Heterocycle Fusion : Use cyclocondensation of hydrazines with diketo intermediates on the thiophene backbone to form the pyrazole ring .

Validation : Confirm regioselectivity using -NMR and -NMR, and monitor reaction progress via LC-MS .

Q. Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?

Answer:

- Chromatography : HPLC (C18 column, methanol/water gradient) to assess purity (>95% recommended for biological assays) .

- Spectroscopy :

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 237 for CHNOS) .

Q. Advanced: How does the substitution pattern on the pyrazole ring influence biological activity in thiophene-pyrazole hybrids?

Answer:

Substituents on the pyrazole ring modulate electronic and steric effects, impacting target binding:

- Electron-Withdrawing Groups (EWGs) : Chloro or trifluoromethyl groups at the pyrazole 3-position enhance anticancer activity by increasing electrophilicity and membrane permeability (e.g., IC values < 10 μM against HeLa cells) .

- Steric Hindrance : Bulky substituents (e.g., phenyl groups) at the pyrazole 1-position reduce activity by obstructing binding pockets .

Methodology : Perform comparative SAR studies using analogues with systematic substitutions, paired with molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?

Answer:

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay, 48-hour incubation) .

- Impurity Profiling : Quantify byproducts (e.g., ester hydrolysis byproducts) via LC-MS and correlate with activity trends .

- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify statistically significant trends .

Q. Basic: What are the stability considerations for this compound under storage conditions?

Answer:

- Temperature : Store at –20°C in amber vials to prevent decarboxylation (degradation >5% observed at 25°C over 6 months) .

- Solubility : The compound is hygroscopic; store desiccated to avoid hydrolysis of the carboxylic acid group .

- pH Sensitivity : Stable in acidic buffers (pH 3–5) but degrades in basic conditions (pH >8) via ring-opening reactions .

Q. Advanced: What computational approaches predict the pharmacokinetic properties of this compound?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:

- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1H9Z) to predict plasma half-life .

Q. Advanced: How can researchers optimize the solubility of this compound for in vivo studies?

Answer:

- Prodrug Strategy : Convert the carboxylic acid to a methyl ester (e.g., ethyl 5-(1H-pyrazol-3-yl)thiophene-2-carboxylate), which hydrolyzes in vivo .

- Cocrystallization : Use coformers like L-arginine to enhance aqueous solubility (e.g., 15 mg/mL vs. 2 mg/mL for free acid) .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .

属性

IUPAC Name |

5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXYBKOCJXQJOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590743 | |

| Record name | 5-(1H-Pyrazol-5-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656226-63-0 | |

| Record name | 5-(1H-Pyrazol-5-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。